molecular formula C10H13NO3 B8671544 1-Methyl-2-nitro-4-propoxybenzene CAS No. 877130-83-1

1-Methyl-2-nitro-4-propoxybenzene

Cat. No.: B8671544
CAS No.: 877130-83-1
M. Wt: 195.21 g/mol
InChI Key: WCZYNYMYRMVSHM-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-4-propoxybenzene is a substituted aromatic compound with a benzene core functionalized by a methyl group at position 1, a nitro group at position 2, and a propoxy group at position 3. Its molecular formula is C₁₀H₁₃NO₃, and it exhibits a molecular weight of 195.22 g/mol. The nitro group confers strong electron-withdrawing effects, while the propoxy substituent introduces steric bulk and moderate electron-donating properties.

Properties

CAS No.

877130-83-1

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methyl-2-nitro-4-propoxybenzene

InChI

InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3

InChI Key

WCZYNYMYRMVSHM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group (-NO₂) in this compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to methoxy (-OCH₃) or alkyl-substituted analogs .

Halogen vs. Alkyl Substituents: Bromo and chloro substituents (e.g., in 1-(2-bromo-4-methylphenoxy)-4-chloro-2-nitrobenzene) enhance reactivity in cross-coupling reactions, unlike the methyl or propoxy groups in the target compound .

Reactivity and Stability

  • Oxidative Stability : Unlike 1-methoxy-4-(1-methylethyl)benzene, which undergoes radical-mediated oxidation to form hydroperoxides and ketones , the nitro group in this compound likely stabilizes the ring against autoxidation.

Toxicity and Environmental Impact

  • Acute Toxicity: Limited data exist for this compound, but nitroaromatic compounds are often associated with mutagenicity and environmental persistence .

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